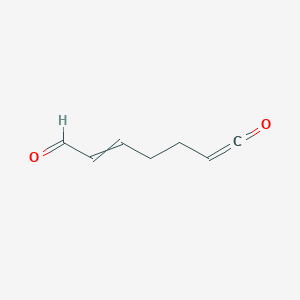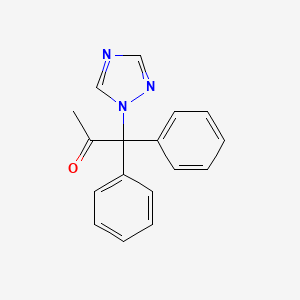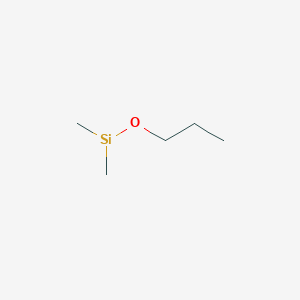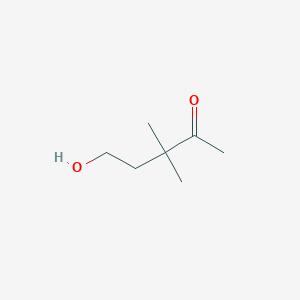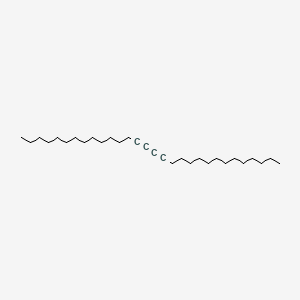
Triaconta-14,16-diyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triaconta-14,16-diyne is a chemical compound characterized by the presence of two triple bonds located at the 14th and 16th positions of a 30-carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-diynes, including Triaconta-14,16-diyne, can be achieved through several methodologies. One common method involves the homocoupling of terminal acetylenes using copper salts as catalysts. This reaction can be performed under solvent-free conditions and is often facilitated by microwave irradiation . Another approach involves the use of alkynyl halides, alkynyl Grignard reagents, or alkynylboronates as starting materials .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly methodologies, such as solvent-free reactions and the use of air as an oxidant, is increasingly being adopted to minimize the environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: Triaconta-14,16-diyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, forming alkenes or alkanes.
Substitution: Substitution reactions can introduce different functional groups at the triple bond positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and ozone (O₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using halogens like bromine (Br₂) or chlorine (Cl₂).
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Triaconta-14,16-diyne has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the construction of complex molecular architectures.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of Triaconta-14,16-diyne involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may exert its effects by modulating the activity of enzymes or receptors involved in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Diynes: Other 1,3-diynes with different carbon chain lengths or substitution patterns.
Uniqueness: Triaconta-14,16-diyne is unique due to its specific carbon chain length and the position of its triple bonds.
Eigenschaften
CAS-Nummer |
64034-01-1 |
|---|---|
Molekularformel |
C30H54 |
Molekulargewicht |
414.7 g/mol |
IUPAC-Name |
triaconta-14,16-diyne |
InChI |
InChI=1S/C30H54/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3 |
InChI-Schlüssel |
UHCCNDFYCPADOX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC#CC#CCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


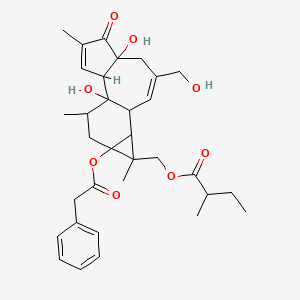
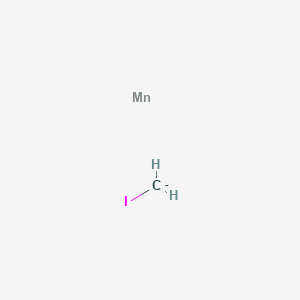
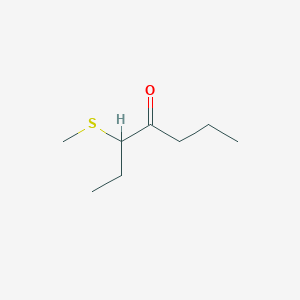

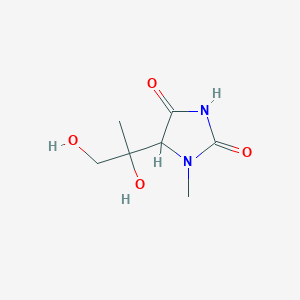
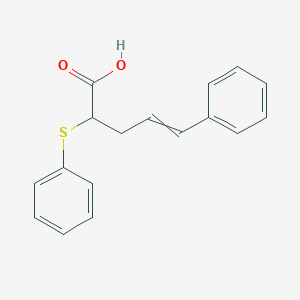
![(1,4-Phenylene)bis[(9H-fluoren-3-yl)methanone]](/img/structure/B14483939.png)

![1,1'-{Oxybis[(12-oxododecane-12,1-diyl)oxy]}bis(2-diazonio-3,3,3-trifluoroprop-1-en-1-olate)](/img/structure/B14483958.png)

